The synthesis of deuterium-labeled (R)-2-Acetamido-3-(naphthalen-2-yl)propanoic acid has been reported for its use as an internal standard in clinical studies of Degarelix acetate []. This synthesis involves a multi-step process starting from 2-amino-3-(naphthalen-2-yl)propanoic acid and using D2O/D3PO4 as a deuterium source. The overall yield of this synthesis is 14%.
The primary application of (R)-2-Acetamido-3-(naphthalen-2-yl)propanoic acid is as a crucial intermediate in the synthesis of deuterium-labeled Degarelix acetate []. This labeled Degarelix is important as an internal standard in clinical studies of Degarelix acetate, a drug used in the treatment of androgen-related diseases.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6